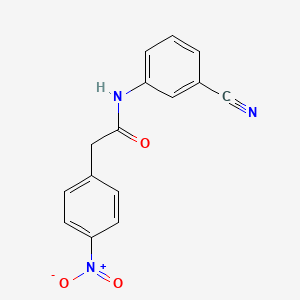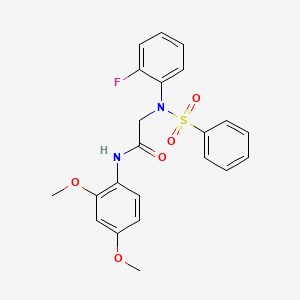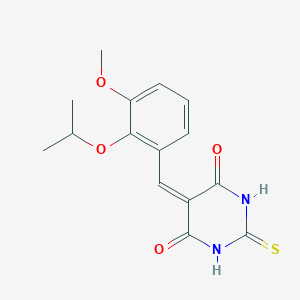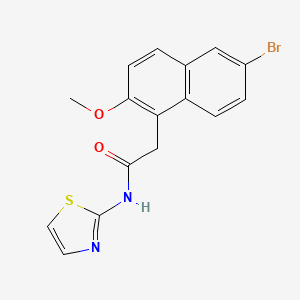
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide, also known as FMPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that was first synthesized in the 1970s. Since then, it has been studied extensively for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
In addition to its potential as a drug candidate, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has also been studied for its biochemical and physiological effects. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it is relatively easy to synthesize in the laboratory. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one of the limitations of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it has not been extensively studied in humans, which limits our understanding of its potential efficacy and safety.
Direcciones Futuras
There are several potential future directions for research on 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide. One area of interest is the development of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide's potential as an antioxidant and anti-inflammatory agent may make it useful in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide and to identify potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with furfurylamine to form the corresponding amide. Finally, the amide is reacted with phenylacetic acid to form 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methylphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-5-6-12-19(15)21-20(22)18(14-17-11-7-13-23-17)16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQCTYYXDXHHL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)

![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)


